

Standard Operating Procedure for the Quantification of Adenosine-d9

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Compound of Interest

Compound Name: Adenosine-d9

Cat. No.: B12383622

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the quantification of **Adenosine-d9**, a stable isotope-labeled form of adenosine, in biological matrices. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and accurate method for pharmacokinetic studies, metabolic profiling, and as an internal standard for the quantification of endogenous adenosine.

Introduction

Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Its accurate quantification in biological samples is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as **Adenosine-d9**, are critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This protocol details a validated LC-MS/MS method for the reliable quantification of **Adenosine-d9**.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

- **Adenosine-d9** (analytical standard)
- Adenosine (analytical standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water
- Biological matrix (e.g., plasma, serum, cell lysate)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like adenosine from complex biological matrices.

- **Spiking Internal Standard:** To 100 μL of the biological sample (e.g., plasma), add 10 μL of the **Adenosine-d9** internal standard working solution.

- **Protein Precipitation:** Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to the sample.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
- **Transfer to Vial:** Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the liquid chromatography and mass spectrometry systems. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification of adenosine and **Adenosine-d9**.

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Adenosine	268.1	136.1	15
Adenosine-d9	277.2	145.1	15

Data Presentation

The following tables present typical quantitative data obtained using this method.

Table 4: Calibration Curve Parameters

Analyte	Linear Range (ng/mL)	R ²
Adenosine	1 - 1000	> 0.995

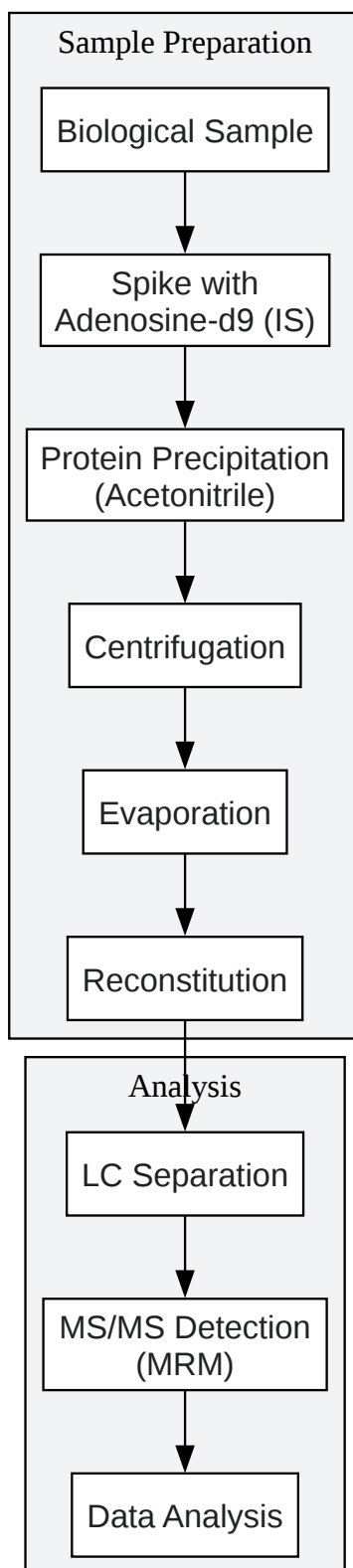
Table 5: Precision and Accuracy Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	5	< 10	< 10	90 - 110
Medium	50	< 10	< 10	90 - 110
High	500	< 10	< 10	90 - 110

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the **Adenosine-d9** quantification workflow.

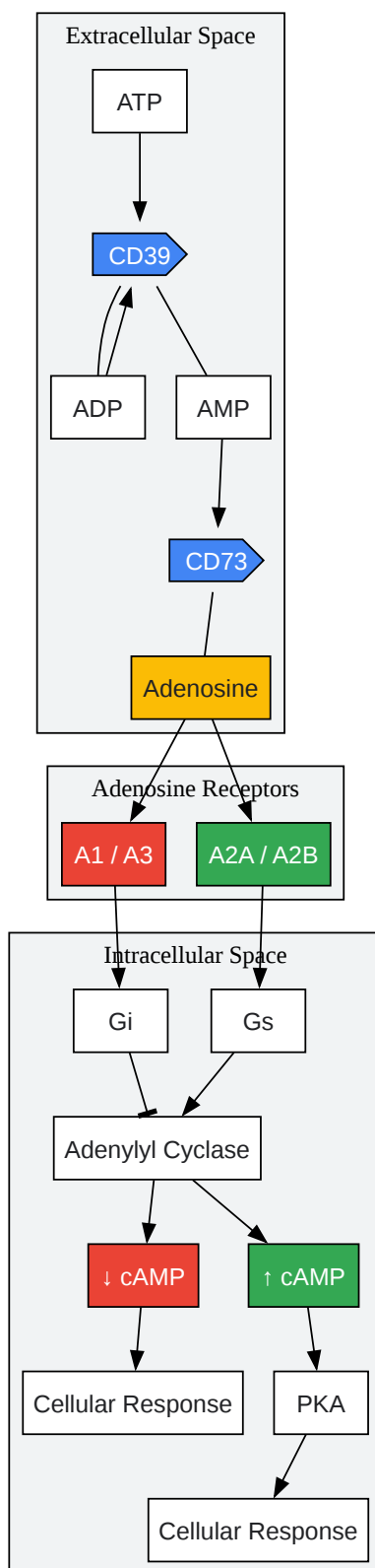


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Caption: Experimental workflow for **Adenosine-d9** quantification.

Adenosine Signaling Pathway

This diagram depicts the primary signaling pathways activated by adenosine.



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Caption: Adenosine receptor signaling pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Adenosine-d9** using LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a wide range of research and development applications. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.

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